

TUG-1375: A Technical Guide to its Downstream Cellular Effects

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Compound of Interest

Compound Name: TUG-1375

Cat. No.: B15623083

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Introduction

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43).^{[1][2]} As a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate and propionate, FFA2 is a key regulator of metabolic and inflammatory processes. **TUG-1375**, by mimicking the action of these endogenous ligands, provides a powerful tool for dissecting the physiological roles of FFA2 and for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the downstream cellular effects of **TUG-1375**, including detailed signaling pathways, quantitative data on its activity, and experimental protocols for assessing its effects.

Quantitative Data

The following table summarizes the key quantitative parameters of **TUG-1375** activity at the FFA2 receptor.

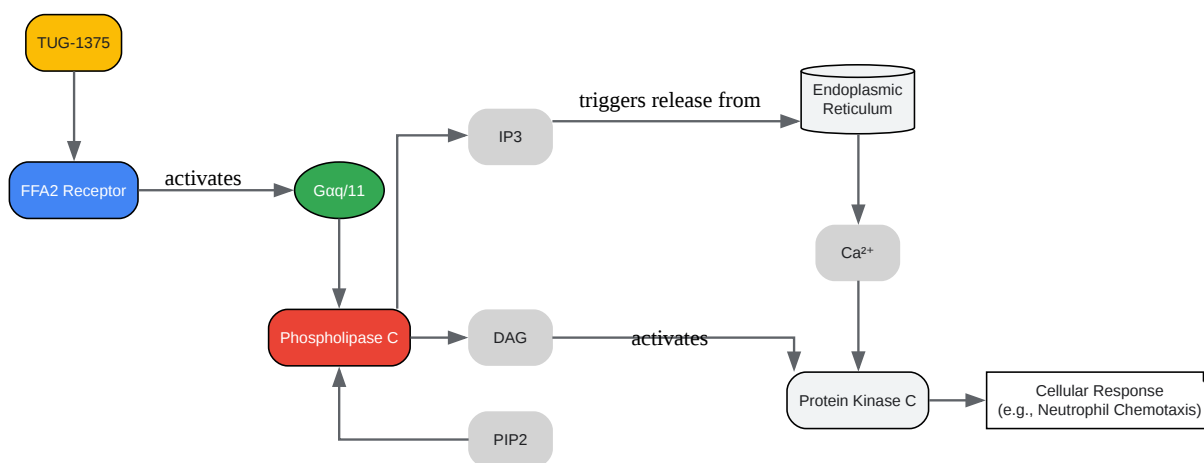
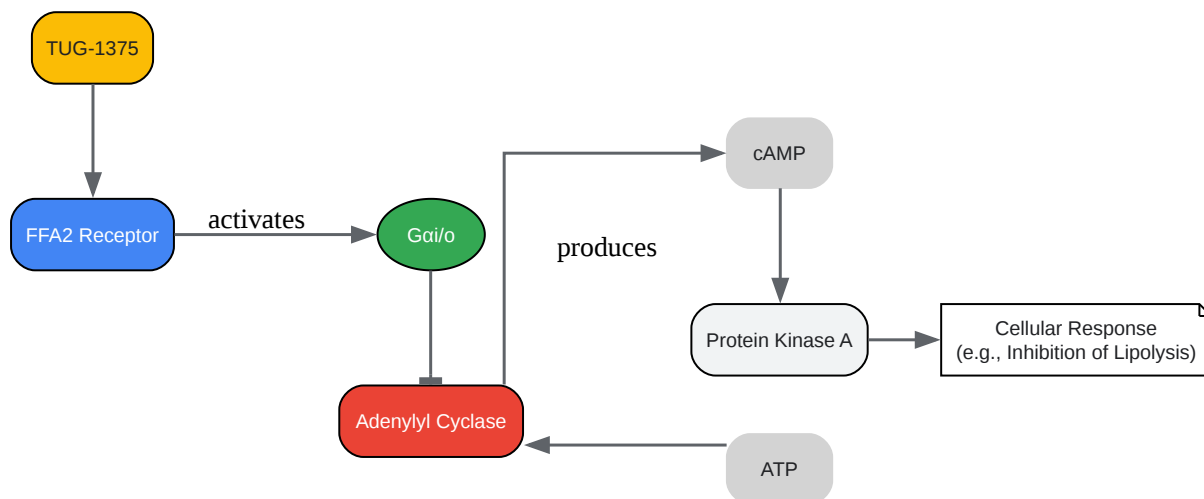
Parameter	Species	Value	Assay	Reference
pKi	Human	6.69	Radioligand binding assay	[1]
pEC50	Human	7.11	cAMP inhibition assay	[1]
pEC50	Murine	6.44 ± 0.13	cAMP inhibition assay	[1]

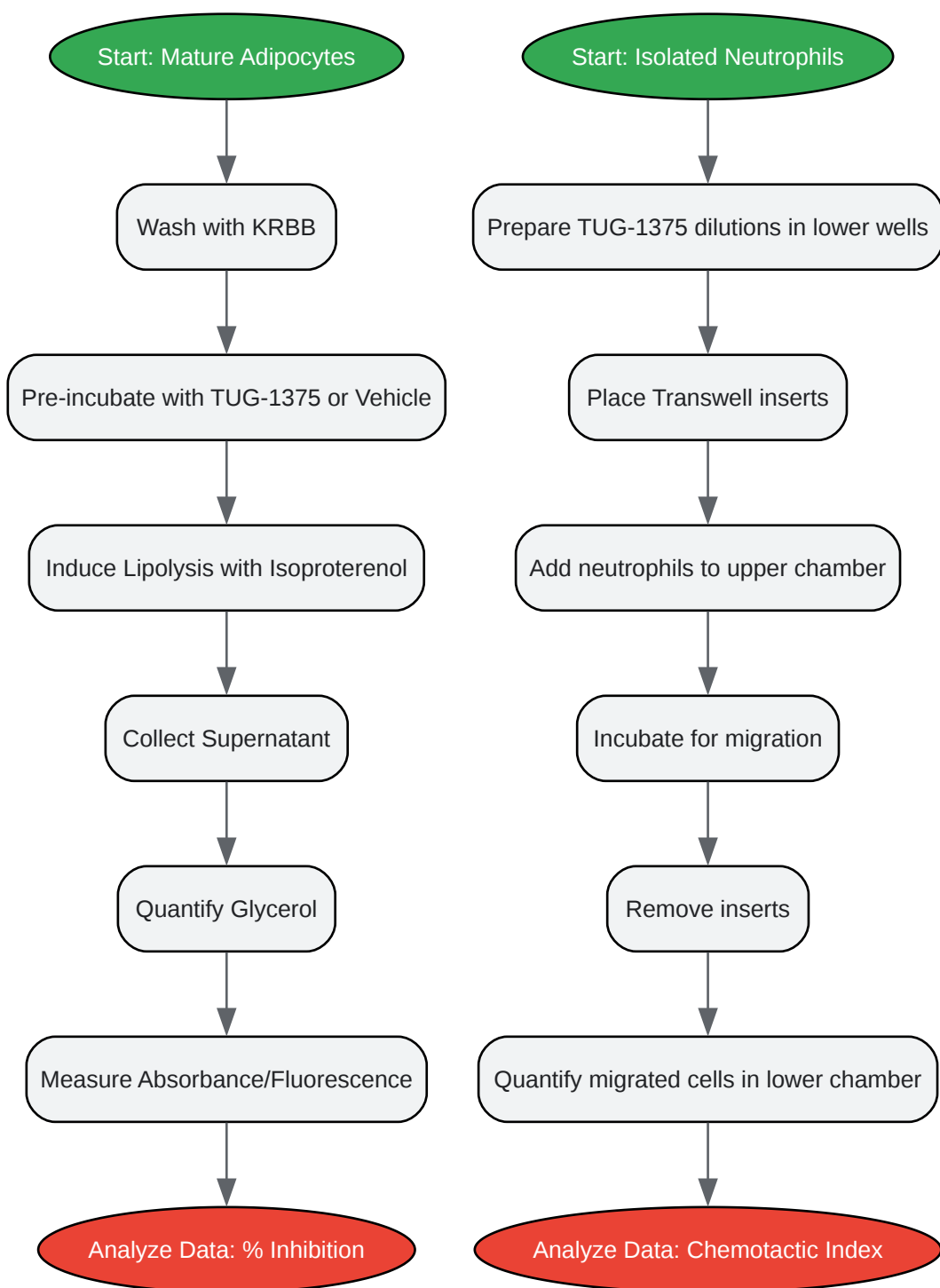
Signaling Pathways

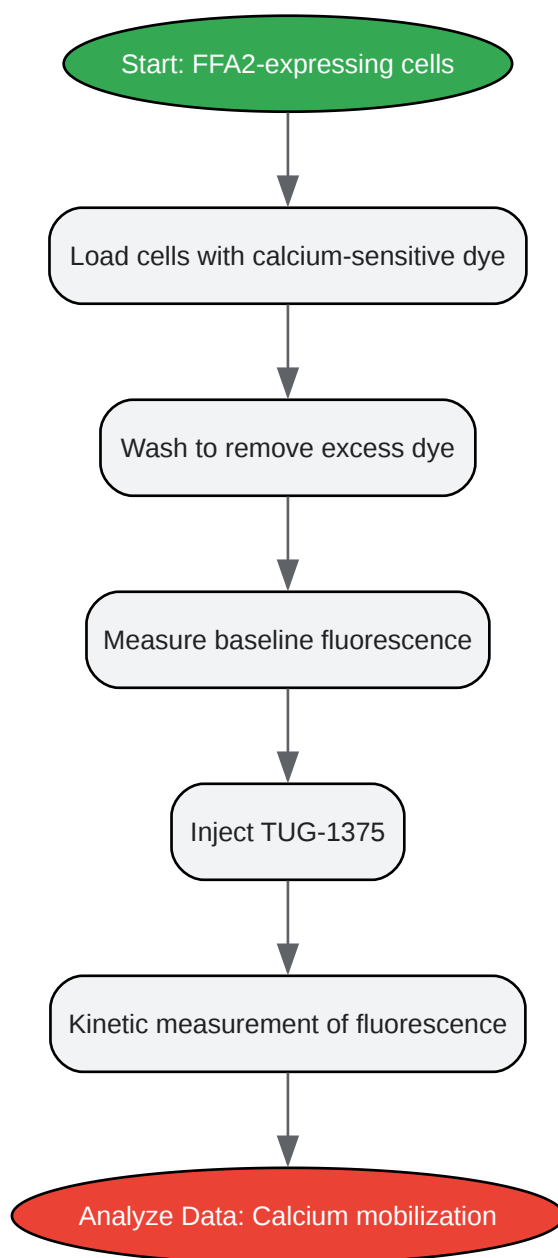
TUG-1375 activates FFA2, which is known to couple to two distinct G protein families: G*ai*/o and G*αq*/11. This dual coupling leads to the initiation of multiple downstream signaling cascades, resulting in a range of cellular responses.

G*ai*/o-Mediated Signaling

Activation of the G*ai*/o pathway by **TUG-1375** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the anti-lipolytic effects of FFA2 activation in adipocytes.







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. criver.com [criver.com]
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